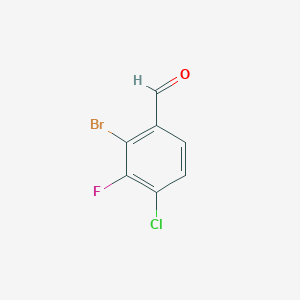

2-Bromo-4-chloro-3-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCFHCYNDGSSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 3 Fluorobenzaldehyde

Precursor Functionalization and Derivatization Strategies

The construction of the 2-Bromo-4-chloro-3-fluorobenzaldehyde molecule is primarily approached through two distinct strategic pathways: the direct, late-stage bromination of a pre-existing benzaldehyde (B42025) core, or the formation of the aldehyde functionality from an elaborately substituted toluene (B28343) derivative. Each strategy presents unique challenges and advantages concerning reagent selection, reaction conditions, and control over isomer formation.

Halogenation of Substituted Benzaldehyde Derivatives

This synthetic route commences with a benzaldehyde molecule already bearing the chloro and fluoro substituents, namely 4-chloro-3-fluorobenzaldehyde (B1349764). sigmaaldrich.comchemicalbook.com The key challenge in this approach is the regioselective introduction of a bromine atom at the C-2 position of the aromatic ring. The directing effects of the existing substituents govern the position of electrophilic attack. The aldehyde group is a deactivating, meta-directing group, while the fluorine and chlorine atoms are ortho-, para-directing. Therefore, careful selection of brominating agents and reaction conditions is paramount to achieve the desired 2-bromo isomer.

N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are the most common reagents for the electrophilic bromination of aromatic rings. wikipedia.orgtcichemicals.com NBS is often favored as it provides a low, steady concentration of bromine, which can help to minimize side reactions. masterorganicchemistry.com For electron-rich aromatic compounds, NBS can achieve high levels of regioselectivity. wikipedia.org The reaction is typically conducted in a suitable solvent, and for some substrates, the use of dimethylformamide (DMF) as a solvent has been shown to afford high para-selectivity. wikipedia.org

Solid-state reactions using NBS have also been explored for aromatic aldehydes, yielding exclusively nuclear brominated products with high regioselectivity, generally directing the bromination to the meta position with respect to the aldehyde group. rsc.org However, the combined directing effects of the chloro and fluoro groups on the 4-chloro-3-fluorobenzaldehyde precursor complicate predictions, necessitating empirical optimization.

Molecular bromine, often used in conjunction with a catalyst, is a more potent brominating agent. Its reactivity can be modulated by the choice of solvent and reaction temperature. A patented method for producing 2-bromo-4-fluorobenzaldehyde (B1271550) from 4-fluorobenzaldehyde (B137897) utilizes dibromohydantoin, a source of electrophilic bromine, in a trifluoroacetic acid/sulfuric acid mixed solvent system. chemicalbook.comgoogle.com This highlights that strong acidic conditions can be employed to control the regiochemical outcome of the bromination.

Lewis acids are frequently employed to enhance the electrophilicity of the brominating agent, thereby increasing the reaction rate. google.comlookchem.com Common Lewis acids for this purpose include FeCl₃, AlCl₃, and ZrCl₄. lookchem.com A simple and efficient procedure for the halogenation of various aromatic compounds with N-halosuccinimides uses a catalytic amount of ZrCl₄, which has demonstrated superiority in selectivity for certain substrates. lookchem.com

The addition of a Lewis acid polarizes the Br-Br bond in molecular bromine or the N-Br bond in NBS, creating a more potent electrophile (Br⁺). This increased reactivity can sometimes alter the regioselectivity of the reaction. For instance, the bromination of fluorobenzene, a deactivated system, requires Lewis acid catalysis to improve the reaction rate. google.com Computational studies have also shown that Lewis basic additives can interact with NBS to increase the positive character of the bromine atom prior to electrophilic transfer, enhancing reactivity and offering a pathway to control regioselectivity. researchgate.netacs.orgorganic-chemistry.org The choice of catalyst and its concentration must be carefully optimized to favor bromination at the sterically hindered and electronically complex C-2 position of 4-chloro-3-fluorobenzaldehyde.

Table 1: Comparison of Aromatic Bromination Techniques

| Brominating Agent | Catalyst/Solvent | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF | High para-selectivity for certain substrates. | Electron-rich aromatics (phenols, anilines). | wikipedia.org |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Effective for monobromination of highly deactivated rings. | Deactivated aromatic compounds. | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | ZrCl₄ (catalytic) | High selectivity and efficiency under mild conditions. | Various activated aromatic compounds. | lookchem.com |

| Molecular Bromine (Br₂) | AlCl₃ / Dichloromethane (B109758) | Strong electrophilic system, requires careful temperature control. | General aromatic compounds. | |

| Dibromohydantoin | TFA / H₂SO₄ | Strongly acidic conditions to control regioselectivity. | Substituted benzaldehydes. | chemicalbook.comgoogle.com |

Oxidation of Benzylic Halides

An alternative and powerful strategy for synthesizing this compound involves the oxidation of a corresponding benzylic halide. This pathway begins with the synthesis of the precursor 2-bromo-4-chloro-3-fluorotoluene. This precursor could potentially be synthesized from 5-chloro-2-methylaniline (B43014) via a Sandmeyer reaction to introduce the bromine atom, followed by a Schiemann reaction to introduce the fluorine. chemicalbook.com Once the toluene precursor is obtained, the critical step is the selective oxidation of the benzylic methyl group to an aldehyde. This two-step approach (benzylic halogenation followed by oxidation) often provides higher selectivity than direct oxidation of the methyl group. youtube.com

The Kornblum oxidation is a classic and reliable method for converting activated primary halides, such as benzylic bromides, into aldehydes. wikipedia.orgsynarchive.com The reaction mechanism involves the nucleophilic displacement of the halide by dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃), this intermediate undergoes an elimination reaction to yield the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org

The reaction was initially limited to highly activated substrates. wikipedia.org However, several variants have been developed to broaden its scope. For less reactive bromides, additives like silver tetrafluoroborate (B81430) (AgBF₄) can facilitate the initial displacement step. wikipedia.org Another modification involves the use of pyridine (B92270) N-oxide in place of DMSO, which can effectively oxidize benzylic halides in the presence of silver oxide under mild conditions. nih.gov A study on the oxidation of benzylic bromides with DMSO found that the presence of zinc salts, such as ZnCO₃, can activate the halide and constitutes a useful modification of the Kornblum method. niscair.res.in

The direct oxidation of the methyl group in 2-bromo-4-chloro-3-fluorotoluene to an aldehyde is an attractive, atom-economical route. However, this transformation is challenging due to the potential for over-oxidation to the corresponding carboxylic acid. nih.gov A variety of reagents have been developed to achieve this selective conversion.

Stoichiometric chemical oxidants like o-iodoxybenzoic acid (IBX) and ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used for this purpose. nih.gov Catalytic methods are often preferred for their efficiency and milder conditions. For example, protocols using a molybdenum catalyst with hydrogen peroxide as a green oxidant have been developed for the selective oxidation of methylarenes. organic-chemistry.org Another approach involves the use of a TEMPO/Co(OAc)₂ system with NaClO as the oxidant. organic-chemistry.org

A common industrial approach is a two-step sequence involving radical halogenation of the benzylic position followed by oxidation. The Wohl-Ziegler reaction, which uses NBS and a radical initiator (like AIBN or light) in a non-polar solvent like CCl₄, is a standard method for converting benzylic methyl groups to benzylic bromides. wikipedia.orgyoutube.com This intermediate, a 2-bromo-1-(bromomethyl)-4-chloro-3-fluorobenzene, can then be converted to the target aldehyde using methods like the Kornblum oxidation described above. asianpubs.org

Table 2: Overview of Oxidation Methods for Benzylic Precursors

| Reaction Name/Type | Reagents | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Kornblum Oxidation | DMSO, Base (e.g., NaHCO₃, Et₃N) | Benzylic Halides | Converts alkyl halides to carbonyls; classic method. | wikipedia.orgsynarchive.com |

| Kornblum Variant | DMSO, Zinc Salts (e.g., ZnCO₃) | Benzylic Bromides | Zinc salt activates the halide, improving reactivity. | niscair.res.in |

| Pyridine N-oxide Oxidation | Pyridine N-oxide, Ag₂O | Benzylic Halides | Mild conditions, alternative to DMSO-based methods. | nih.gov |

| Direct Methyl Arene Oxidation | MoO₂Cl₂, N-Bromosuccinimide | β-hydroxycarbonyls (related oxidation) | Efficient one-pot transformation to α-brominated dicarbonyls. | organic-chemistry.org |

| Direct Methyl Arene Oxidation | NaClO/TEMPO/Co(OAc)₂ | Alkyl Arenes | Catalytic system for oxidation to aldehydes and ketones. | organic-chemistry.org |

| Ionic Liquid Oxidation | 1-Butyl-3-methyl imidazolium (B1220033) periodate | Benzylic Halides | Efficient conversion at room temperature. | asianpubs.org |

Formylation Reactions on Halogenated Aromatic Scaffolds

The introduction of a formyl group (–CHO) onto an aromatic ring, known as formylation, is a cornerstone of aromatic chemistry. wikipedia.org For a substrate like 1-bromo-3-chloro-2-fluorobenzene (B125859), which would be the logical precursor, the directing effects of the existing halogen substituents are critical. The fluorine atom is a weak ortho-, para-director, while bromine and chlorine are also ortho-, para-directing. In this arrangement, the most activated position for electrophilic substitution is C6 (ortho to fluorine and bromine), which would lead to the desired this compound.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.org The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org This reagent then attacks the electron-rich position of the aromatic ring. organic-chemistry.orgwikipedia.org

Conceptually, the synthesis of this compound would begin with the precursor 1-bromo-3-chloro-2-fluorobenzene. The reaction mechanism proceeds in several stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. numberanalytics.com This step is often exothermic and requires careful temperature control. numberanalytics.com

Electrophilic Aromatic Substitution: The π-system of the 1-bromo-3-chloro-2-fluorobenzene ring attacks the Vilsmeier reagent. The combined directing effects of the halogens would preferentially guide the attack to the C6 position.

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound. jk-sci.com

While effective for activated arenes, the reaction's success with the deactivated, halogen-rich precursor would depend heavily on optimized reaction conditions to drive the formylation. numberanalytics.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped by an electrophile, such as DMF, to introduce a formyl group. acs.org

For the synthesis of this compound, the starting material would again be 1-bromo-3-chloro-2-fluorobenzene. In this substrate, the fluorine atom can act as a moderate directing metalation group, coordinating to the lithium of the organolithium base and directing deprotonation to the adjacent C2 (brominated) or C6 position. organic-chemistry.org The bromine atom can also facilitate metalation via halogen-metal exchange.

The conceptual pathway would be:

Lithiation: Treatment of 1-bromo-3-chloro-2-fluorobenzene with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca The fluorine atom would direct the lithiation to the C6 position. Alternatively, a halogen-metal exchange at the more reactive C-Br bond could occur.

Electrophilic Quench: The resulting aryllithium species is then quenched with a suitable formylating electrophile, such as N,N-dimethylformamide (DMF). acs.org

Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate to afford this compound.

This method offers high regioselectivity but requires strictly anhydrous conditions and cryogenic temperatures due to the high reactivity of the organolithium reagents. uwindsor.capurechemistry.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, particularly given the electronically deactivated and sterically hindered nature of the substrate.

The choice of solvent is critical in both Vilsmeier-Haack and DoM reactions.

For Vilsmeier-Haack Reactions: Common solvents include halogenated hydrocarbons like dichloromethane or 1,2-dichloroethane. numberanalytics.com The solvent can influence the reaction rate and the stability of the Vilsmeier reagent. In some cases, DMF or POCl₃ can be used in excess to serve as both reagent and solvent. jk-sci.com

For Directed Ortho-Metalation: Polar aprotic solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are standard. uwindsor.ca These solvents are crucial as they can deaggregate the commonly polymeric organolithium reagents into more reactive monomeric or dimeric forms. uwindsor.ca For substrates with low solubility, co-solvents such as toluene may be employed. researchgate.net The choice of solvent can also impact the stability of the aryllithium intermediate and the equilibrium between different lithiated species. acs.org

| Methodology | Typical Solvents | Effect on Reaction |

|---|---|---|

| Vilsmeier-Haack | Dichloromethane, 1,2-Dichloroethane, DMF | Affects reagent stability and reaction rate. numberanalytics.com |

| Directed Ortho-Metalation | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Deaggregates organolithium base, enhancing reactivity; stabilizes aryllithium intermediate. uwindsor.ca |

Temperature and pressure are key variables for controlling reaction kinetics, selectivity, and safety.

Vilsmeier-Haack Reaction: The initial formation of the Vilsmeier reagent is highly exothermic and typically performed at low temperatures (0–10 °C) for safety and to prevent degradation. numberanalytics.comacs.org The subsequent electrophilic substitution step may require heating to proceed at a reasonable rate, with temperatures ranging from room temperature to 80 °C or higher, depending on the substrate's reactivity. jk-sci.com Calorimetric studies have shown that the reaction can have a low onset temperature for thermal runaway, necessitating careful thermal management, especially on a larger scale. mt.com

Directed Ortho-Metalation: These reactions are almost exclusively run at low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or the lithiated intermediate, and to ensure high regioselectivity. uwindsor.ca Pressure is generally not a significant variable as these reactions are conducted at atmospheric pressure.

| Methodology | Step | Typical Temperature Range | Rationale |

|---|---|---|---|

| Vilsmeier-Haack | Reagent Formation | 0–10 °C | Control exothermic reaction. numberanalytics.comacs.org |

| Aromatic Formylation | 25–80 °C | Overcome activation energy for deactivated substrates. jk-sci.com | |

| Directed Ortho-Metalation | Lithiation & Quench | -78 °C | Maintain stability of organolithium species and ensure selectivity. uwindsor.ca |

While the Vilsmeier-Haack and DoM reactions are stoichiometric, modern organic synthesis increasingly relies on catalytic methods to improve efficiency and sustainability. For the formylation of aryl halides, transition metal catalysis represents a powerful alternative. google.com

Palladium-Catalyzed Formylation: Various palladium-based catalytic systems have been developed for the formylation of aryl halides. One approach uses carbon monoxide (CO) and a hydride source. nih.gov More recent innovations employ CO surrogates like tert-butyl isocyanide in the presence of a silane (B1218182) reducing agent, which offers milder conditions and avoids the use of toxic CO gas. acs.orgorganic-chemistry.org The choice of ligand (e.g., JohnPhos) and base is crucial for achieving high yields. organic-chemistry.org

Rhodium-Catalyzed Formylation: Rhodium catalysts can also facilitate the formylation of aryl halides. Some systems use CO₂ and H₂ as the C1 source and reductant, respectively, providing an atom-efficient and environmentally conscious alternative. acs.org These reactions often require elevated temperatures and pressures to proceed effectively.

These catalytic methods could conceptually be applied to 1-bromo-3-chloro-2-fluorobenzene, likely targeting the more reactive C-Br bond for oxidative addition to the metal center, which would lead to the desired product.

Emerging Synthetic Techniques Applicable to Halo-Benzaldehydes

The synthesis of polysubstituted aromatic aldehydes, such as this compound, demands advanced chemical strategies that offer high selectivity, efficiency, and applicability to complex molecular scaffolds. Traditional methods can be limited by harsh reaction conditions, low yields, and poor functional group tolerance. Consequently, emerging synthetic techniques are being explored to overcome these challenges. These modern methodologies, including ultrasonic-assisted protocols, deoxygenative halogenation, and one-pot reduction/cross-coupling procedures, represent the forefront of synthetic chemistry for producing highly functionalized halo-benzaldehydes.

Ultrasonic-Assisted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful green chemistry tool for accelerating chemical reactions. nih.govresearchgate.net This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. nih.gov These conditions can significantly enhance mass transfer and activate substrates and reagents, often leading to dramatically reduced reaction times, increased product yields, and milder reaction conditions compared to conventional methods. nih.govnih.gov

For the synthesis of halo-benzaldehydes, ultrasonic assistance can be applied to various reaction types, including oxidation and condensation reactions involving substituted aromatic aldehydes. nih.gov For instance, the synthesis of chalcones from aldehydes and ketones is a well-documented reaction that benefits from ultrasonic irradiation, showing improved yields and shorter reaction times even when using environmentally benign solvents like water. researchgate.net Similarly, the formation of heterocyclic compounds, which may involve a substituted benzaldehyde as a starting material, is significantly accelerated under ultrasound. mdpi.com The benefits are particularly notable in heterogeneous reaction systems, where ultrasound improves the dispersion of solid catalysts and reagents, thereby increasing the active surface area and catalytic efficiency. nih.gov

While direct sonochemical synthesis of this compound is not extensively documented, the principles can be applied to established synthetic routes. For example, the oxidation of a corresponding benzyl (B1604629) alcohol could be facilitated by ultrasound, potentially allowing the use of milder oxidizing agents or reducing the reaction time. The use of ultrasound often circumvents the need for high temperatures and pressures that could lead to side reactions or decomposition of the highly substituted, sensitive product. nih.gov

Table 1: Comparison of Conventional vs. Ultrasonic-Assisted Reactions Involving Aromatic Aldehydes This table presents representative data from studies on similar reaction types to illustrate the potential advantages of applying ultrasonic protocols.

| Reaction Type | Substrates | Conditions (Conventional) | Yield (Conventional) | Conditions (Ultrasonic) | Yield (Ultrasonic) | Reference |

|---|---|---|---|---|---|---|

| Chalcone Synthesis | Aromatic Aldehyde + Acetophenone derivative | Stirring, 80°C, 3-5 hours | 70-85% | Ultrasound (40 kHz), 80°C, 15-30 min | 86-95% | nih.gov |

| 1,5-Benzodiazepine Synthesis | o-Phenylenediamine + Aromatic Aldehyde + Dimedone | Reflux, 4-6 hours | Low to Moderate | Ultrasound (35 kHz), Solvent-free, 30-45 min | Excellent | nih.gov |

| Pyrrole Synthesis | Benzaldehyde + Malononitrile + Amine | Reflux in water, several hours | ~75% | Ultrasound (250W), Water, 30 min | ~92% | nih.gov |

Deoxygenative Halogenation Approaches

Deoxygenative functionalization is a powerful strategy in modern synthesis that allows for the conversion of carbonyl compounds or alcohols into other functional groups. nih.govdntb.gov.ua For the synthesis of a halo-benzaldehyde, a deoxygenative approach could start from a more readily available or stable precursor like a substituted benzoic acid or benzyl alcohol.

One prominent method involves the deoxygenative halogenation of aldehydes using a combination of a phosphine, such as triphenylphosphine (B44618) (Ph₃P), and a halogen source like 1,2-dihaloethanes (XCH₂CH₂X, where X = Cl, Br, I). organic-chemistry.org This system provides a mild and efficient route for converting the carbonyl group of an aldehyde directly into a dihalomethyl group or for halogenating other positions. This method avoids the use of harsh or toxic halogenating agents. organic-chemistry.org A key advantage is its wide substrate scope, applicable to both aryl and alkyl aldehydes. organic-chemistry.org

Alternatively, a more common and highly relevant pathway is the partial reduction or deoxygenation of a carboxylic acid. The conversion of benzoic acids to benzaldehydes is a critical transformation. mdma.ch While traditionally achieved via multi-step processes (e.g., conversion to acid chloride followed by Rosenmund reduction), modern deoxygenative methods offer more direct routes. These reactions can proceed via catalytic pathways involving metal oxides, where a pre-treated catalyst surface with oxygen vacancies facilitates the deoxygenation of the adsorbed carboxylic acid. mdma.ch Other advanced methods achieve deoxygenative functionalization of carboxylic acids by activating them, for instance with triphenylphosphine, to facilitate subsequent reactions. rsc.orgnih.gov Applying such a method to 2-bromo-4-chloro-3-fluorobenzoic acid could provide a direct and selective pathway to the target aldehyde, this compound.

Table 2: Overview of Deoxygenative Approaches Potentially Applicable to Aldehyde Synthesis This table summarizes general findings from research on deoxygenative functionalization.

| Precursor Type | Reagent/Catalyst System | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Aromatic Carboxylic Acid | Group IV Metal Oxides (e.g., ZrO₂) with H₂ pretreatment | -COOH → -CHO | Catalytic process, depends on catalyst acid-base and redox properties. | mdma.ch |

| Aldehydes & Alcohols | Ph₃P / XCH₂CH₂X (X=Cl, Br, I) | -CHO → -CHX₂ / -OH → -X | Mild conditions, avoids corrosive reagents, broad substrate scope. | organic-chemistry.org |

| Aromatic Carboxylic Acid | Cu(I) promoter (for electron-deficient acids) | Decarboxylative Halogenation (-COOH → -X) | Uses molecular oxygen as the terminal oxidant under aerobic conditions. | organic-chemistry.org |

| Carboxylic Acids | Triphenylphosphine (as oxygen acceptor) | Deoxygenative Functionalization (e.g., trifluoromethylthiolation) | Mild, rapid reactions at room temperature based on an "umpolung" strategy. | rsc.orgnih.gov |

Two-Step, One-Pot Reduction/Cross-Coupling Procedures for Aldehyde Synthesis

One-pot reactions, where multiple reaction steps are carried out in the same vessel without intermediate purification, offer significant advantages in terms of efficiency, resource conservation, and time. nih.govmdpi.com For the synthesis of complex aldehydes, a two-step, one-pot procedure combining a reduction and a cross-coupling reaction represents a highly sophisticated and convergent strategy.

Such a process could be envisioned starting from a suitable carboxylic acid derivative, for example, 2-bromo-4-chloro-3-fluorobenzoyl chloride. The first step would be a controlled reduction to an intermediate species. The second step, performed in the same pot, would involve a transition-metal-catalyzed cross-coupling reaction to introduce a final substituent or modify an existing one.

Modern catalysis, particularly using nickel and photoredox systems, has enabled a wide array of cross-coupling reactions. princeton.edursc.orgnih.gov For instance, a nickel-catalyzed reductive cross-coupling can link two electrophiles, such as an in-situ generated alkyl halide and a chlorosilane, in a one-pot sequence starting from an alcohol. acs.org This principle can be adapted for aldehyde synthesis. A hypothetical but plausible route could involve the partial reduction of an acid chloride to an aldehyde, which is then used in a subsequent coupling step. More elegantly, a precursor could be reduced to an organometallic intermediate which then undergoes cross-coupling.

Transition metal-free homologative cross-coupling reactions have also been developed, for example, reacting aldehydes or ketones with geminal bis(boron) compounds. brighton.ac.uk This type of one-pot sequence, involving a boron-Wittig reaction followed by oxidation, effectively extends a carbonyl compound's carbon chain while introducing a new substituent, showcasing the modularity of modern one-pot procedures. brighton.ac.uk The development of such protocols for halo-aromatic systems is a key area of research, promising more streamlined and efficient access to molecules like this compound.

Table 3: Conceptual Framework for a Two-Step, One-Pot Aldehyde Synthesis This table outlines a conceptual sequence based on principles from modern catalytic one-pot reactions.

| Step | Reaction Type | Potential Reagents/Catalysts | Function | Reference Principle |

|---|---|---|---|---|

| 1 (in situ) | Activation/Reduction | Starting Material: Carboxylic Acid derivative (e.g., Acid Chloride). Reagent: Mild reducing agent or activation agent (e.g., PPh₃). | Generates a reactive intermediate (e.g., an activated ester or an organometallic species) from the starting material without full reduction. | organic-chemistry.orgacs.org |

| 2 (in situ) | Cross-Coupling | Catalyst: Nickel or Palladium complex. Coupling Partner: Organoboron compound, organostannane, or another electrophile. | The intermediate from Step 1 is intercepted and reacts with a coupling partner to form the final aldehyde product. | princeton.edunih.govbrighton.ac.uk |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 3 Fluorobenzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes nucleophilic additions, as well as oxidation and reduction, without directly affecting the halogen substituents under controlled conditions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. The presence of three electron-withdrawing halogen atoms on the benzene (B151609) ring further enhances this electrophilicity, making the aldehyde group particularly reactive.

Condensation reactions provide a powerful method for carbon-carbon bond formation at the carbonyl carbon.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine or ammonia. wikipedia.orgsigmaaldrich.com For 2-bromo-4-chloro-3-fluorobenzaldehyde, the reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. A subsequent dehydration step yields a stable α,β-unsaturated product. sigmaaldrich.comthermofisher.com

General Reaction Scheme: this compound + Z-CH₂-Z' → (2-Bromo-4-chloro-3-fluorophenyl)CH=C(Z)Z' + H₂O (where Z and Z' are electron-withdrawing groups like -CN, -COOR, -COR)

Aldol (B89426) Condensation (Claisen-Schmidt Condensation): Since this compound lacks α-hydrogens, it cannot enolize and undergo self-condensation. quizlet.comwikipedia.org However, it can readily participate in a crossed-aldol, or Claisen-Schmidt, condensation with a ketone that does possess α-hydrogens (e.g., acetone or acetophenone) in the presence of a base like sodium hydroxide. libretexts.orgwikipedia.org In this reaction, the ketone is deprotonated to form an enolate ion, which then attacks the benzaldehyde (B42025). The resulting β-hydroxy ketone intermediate typically dehydrates readily to form a conjugated enone, also known as a chalcone if the ketone is an acetophenone. quizlet.comlibretexts.org

| Reactant 1 | Reactant 2 | Base | Typical Product Type |

| This compound | Malononitrile | Piperidine | α,β-Unsaturated Dinitrile |

| This compound | Diethyl Malonate | Weak Amine | α,β-Unsaturated Ester |

| This compound | Acetophenone | NaOH | Chalcone (Conjugated Enone) |

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases or azomethines. organic-chemistry.orgnih.gov This condensation reaction typically occurs under mild conditions, often with acid catalysis to facilitate the dehydration of the hemiaminal intermediate. Various synthetic approaches can be employed, including refluxing in a suitable solvent or using microwave irradiation to accelerate the reaction. organic-chemistry.org The formation of the C=N double bond is a key transformation used in the synthesis of numerous biologically active compounds. nih.gov

General Reaction Scheme: this compound + R-NH₂ → (2-Bromo-4-chloro-3-fluorophenyl)CH=N-R + H₂O

| Amine Reactant | Catalyst/Condition | Product Class |

| Aniline | Acetic Acid (cat.) | N-Aryl Imine |

| Benzylamine | Reflux in Ethanol | N-Benzyl Imine |

| Substituted Anilines | Microwave, Solvent-free | Substituted Azomethine |

Oxidative Conversions of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromo-4-chloro-3-fluorobenzoic acid. This transformation can be achieved using a variety of common oxidizing agents. The reaction is generally high-yielding and does not affect the halogen substituents on the aromatic ring.

A related synthesis demonstrates the oxidation of (3-bromo-2-fluorophenyl)methanol to 3-bromo-2-fluorobenzaldehyde using manganese dioxide (MnO₂), confirming the feasibility of transformations between these oxidation states. chemicalbook.com

Common Oxidizing Agents:

Potassium permanganate (KMnO₄)

Jones reagent (CrO₃ in sulfuric acid)

Silver(I) oxide (Ag₂O) (Tollens' reagent)

Reductive Pathways to Corresponding Alcohols

The reduction of the aldehyde functionality provides the corresponding primary alcohol, (2-bromo-4-chloro-3-fluorophenyl)methanol. This is a common and straightforward transformation in organic synthesis. Mild reducing agents are typically sufficient for this conversion, ensuring that the aryl halide bonds remain intact.

Common Reducing Agents:

Sodium borohydride (NaBH₄)

Lithium aluminium hydride (LiAlH₄)

Hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni)

Reactions Involving Aromatic Halogen Substituents

The benzene ring of this compound is substituted with three different halogens, each offering a potential site for reaction. The outcome of a given reaction is highly dependent on the mechanism involved, with nucleophilic aromatic substitution and palladium-catalyzed cross-coupling showing distinct and often opposing selectivity. The aldehyde group, being electron-withdrawing, activates the ring towards nucleophilic attack. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, the reactivity of the aryl halides is primarily governed by the electronegativity of the halogen, following the order F > Cl > Br > I. uomustansiriyah.edu.iqchemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). openstax.org The highly electronegative fluorine atom is most effective at stabilizing this intermediate through its inductive effect. Therefore, under SₙAr conditions with a strong nucleophile (e.g., NaOCH₃, R₂NH), the fluorine atom at the C-3 position is the most likely to be displaced. uomustansiriyah.edu.iq

Palladium-Catalyzed Cross-Coupling Reactions: In contrast to SₙAr, the reactivity in common cross-coupling reactions (like Suzuki, Heck, or Stille) is determined by the C-X bond strength and the ease of oxidative addition to the palladium(0) catalyst. nih.govresearchgate.net The established reactivity order for this step is I > Br > Cl > F. researchgate.net Consequently, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, while the carbon-fluorine bond is generally inert under these conditions. This differential reactivity allows for the selective functionalization at the C-2 position.

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) would selectively replace the bromine atom to form a new C-C bond. nih.govyoutube.com

Heck Reaction: Reaction with an alkene would selectively form a substituted alkene at the C-2 position. wikipedia.orgnih.govyoutube.com

Summary of Halogen Reactivity:

| Reaction Type | Most Reactive Site | Least Reactive Site | Mechanistic Rationale |

| Nucleophilic Aromatic Substitution (SₙAr) | C-F (Position 3) | C-Br (Position 2) | Stabilization of Meisenheimer complex by electronegativity (F > Cl > Br). uomustansiriyah.edu.iqchemistrysteps.com |

| Palladium-Catalyzed Cross-Coupling | C-Br (Position 2) | C-F (Position 3) | Ease of oxidative addition based on C-X bond strength (Br > Cl >> F). nih.govresearchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-bromine bond is the most likely site for such transformations due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the case of this compound, the bromine atom is selectively replaced. High yields for Suzuki cross-coupling reactions have been reported using efficient catalysts. rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) cocatalyst. organic-chemistry.org For this compound, the reaction would proceed at the bromine position. The efficiency of Sonogashira couplings can be influenced by the choice of catalyst, base, and solvent. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. Similar to the other cross-coupling reactions, the reactivity of the carbon-halogen bond is crucial, with the C-Br bond being the preferred reaction site. The presence of electron-withdrawing groups, such as the aldehyde and halogens on the aromatic ring, can facilitate the reaction. rsc.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|---|

| Suzuki | This compound | Aryl/vinyl boronic acid or ester | Palladium complex | Biaryl or vinyl-substituted benzaldehyde |

| Sonogashira | This compound | Terminal alkyne | Palladium complex and Copper(I) salt | Alkynyl-substituted benzaldehyde |

| Heck | This compound | Alkene | Palladium complex | Alkenyl-substituted benzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. science.govpressbooks.pub The mechanism typically involves a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.ukyoutube.com The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.

In this compound, the aldehyde group, being a moderate electron-withdrawing group, activates the ring towards nucleophilic attack. The halogen atoms also contribute to this activation through their inductive electron-withdrawing effects. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of their C-X bond strengths. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the more electronegative halogens. Therefore, the fluorine atom in this compound is the most likely site for nucleophilic aromatic substitution.

Ring Functionalization Studies and Electrophilic Reactivity

While the electron-withdrawing nature of the substituents on this compound deactivates the ring towards electrophilic aromatic substitution, such reactions can still occur under specific conditions. The directing effect of the existing substituents will govern the position of any incoming electrophile. The aldehyde group is a meta-director, while the halogens are ortho, para-directors. The combined influence of these groups makes the prediction of the regioselectivity of electrophilic substitution complex.

Ring functionalization can also be achieved through the modification of the aldehyde group. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or be converted to various other functional groups, providing a handle for further synthetic transformations.

Elucidation of Reaction Mechanisms in Multi-Substituted Aromatic Systems

The study of reaction mechanisms in multi-substituted aromatic systems like this compound is crucial for understanding and predicting their chemical behavior. The interplay of inductive and resonance effects of the various substituents determines the electron density at different positions on the aromatic ring, thereby influencing the regioselectivity and rate of reactions.

For instance, in cross-coupling reactions, the selective reactivity of the C-Br bond over the C-Cl and C-F bonds is a key mechanistic feature. In SNAr reactions, the formation and stability of the Meisenheimer complex are critical. core.ac.ukyoutube.com The specific arrangement of the electron-withdrawing groups in relation to the leaving group significantly impacts the stability of this intermediate and, consequently, the reaction rate.

Computational chemistry can provide valuable insights into the electronic structure and reaction pathways of such complex molecules, aiding in the elucidation of their reaction mechanisms.

Derivatization and Complex Molecule Construction Utilizing 2 Bromo 4 Chloro 3 Fluorobenzaldehyde

Formation of Diverse Heterocyclic Scaffolds

The aldehyde functionality of 2-bromo-4-chloro-3-fluorobenzaldehyde is a key feature that allows for its incorporation into a wide array of heterocyclic systems. Through condensation and cyclization reactions with various nucleophiles, this compound can be used to generate scaffolds of significant interest in medicinal and materials chemistry.

Bicyclic heterocyclic frameworks are prevalent in many biologically active compounds. While specific examples utilizing this compound are not extensively documented, its structure is amenable to established synthetic routes. For instance, it can be proposed as a precursor for the synthesis of substituted quinazolines. In a typical reaction, the aldehyde would first undergo condensation with an appropriate amino-functionalized compound, such as 2-aminobenzamide, to form a Schiff base intermediate. Subsequent intramolecular cyclization, often promoted by an oxidizing agent, would yield the bicyclic quinazolinone core, bearing the complex 2-bromo-4-chloro-3-fluorophenyl substituent.

The reaction pathway can be generalized as follows:

| Reactant 1 | Reactant 2 | Expected Bicyclic Product Core |

| This compound | 2-Aminobenzamide | Quinazolinone |

| This compound | Hydrazine | Phthalazinone |

| This compound | 2-Aminoethanethiol | Benzothiazine |

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a multitude of pharmaceutical agents. The Biginelli reaction, a classic multi-component reaction, offers a direct route to dihydropyrimidinones starting from an aldehyde, a β-ketoester, and urea. In this context, this compound can serve as the aldehyde component. The reaction, typically catalyzed by a Brønsted or Lewis acid, involves the condensation of the three components to form the core heterocyclic structure. The resulting product would feature the 2-bromo-4-chloro-3-fluorophenyl group at the 4-position of the dihydropyrimidinone ring, providing a template for further functionalization.

A generalized scheme for this synthesis is presented below:

| Aldehyde Component | β-Ketoester Component | Nitrogen Source | Expected Product Class |

| This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone |

| This compound | Ethyl benzoylacetate | Thiourea | Dihydropyrimidinethione |

Construction of Conjugated Systems (e.g., Chalcones)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their broad spectrum of biological activities. They are classically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative. rjlbpcs.comnih.gov The this compound is an ideal substrate for this reaction, where it would react with various substituted acetophenones to yield a diverse library of highly functionalized chalcones. scispace.comresearchgate.net

The general reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones. sapub.org

The structural diversity of the resulting chalcones can be easily achieved by varying the acetophenone component, as illustrated in the following table:

| Aldehyde Component | Acetophenone Derivative | Expected Chalcone Product |

| This compound | Acetophenone | 1-Phenyl-3-(2-bromo-4-chloro-3-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(2-bromo-4-chloro-3-fluorophenyl)prop-2-en-1-one |

| This compound | 4'-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(2-bromo-4-chloro-3-fluorophenyl)prop-2-en-1-one |

| This compound | 2'-Hydroxyacetophenone | 1-(2-Hydroxyphenyl)-3-(2-bromo-4-chloro-3-fluorophenyl)prop-2-en-1-one |

Strategic Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. Aromatic aldehydes are common substrates in many well-known MCRs, such as the Ugi and Strecker reactions.

Theoretically, this compound could be integrated into these synthetic schemes. For example, in the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide would condense to form an α-acylamino carboxamide.

However, the practical application of this compound in some MCRs may be limited by steric hindrance. Research on a three-component condensation involving β-ketonitriles, secondary cyclic amines, and various substituted benzaldehydes found that while 4-fluorobenzaldehyde (B137897) reacted successfully, more sterically hindered aldehydes, including 2-fluoro-, 4-chloro-, and 4-bromobenzaldehydes, failed to participate in the reaction. mdpi.com The presence of two ortho substituents (bromo and fluoro) in this compound likely imposes significant steric constraints that could impede the formation of key reaction intermediates, thereby lowering reaction yields or preventing the reaction altogether. Careful selection of the MCR and optimization of reaction conditions would be crucial for the successful integration of this sterically demanding substrate.

Applications As Key Synthetic Intermediates in Advanced Chemical Research

Building Block in Complex Organic Synthesis

In the field of organic chemistry, compounds like 2-Bromo-4-chloro-3-fluorobenzaldehyde are fundamental tools for constructing intricate molecules. nbinno.com The aldehyde group serves as a versatile handle for various transformations, including oxidations, reductions, and the formation of carbon-carbon bonds through reactions like aldol (B89426) condensations and Wittig reactions.

Furthermore, the three different halogen atoms offer distinct reactivity profiles for cross-coupling reactions, which are foundational in modern synthesis. The bromo-substituent is typically the most reactive site for metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the selective introduction of new functional groups. The chloro- and fluoro-substituents can be targeted under different reaction conditions or can remain in the final molecule to modulate its chemical properties. This differential reactivity makes the compound a valuable building block for multi-step synthetic pathways aimed at producing complex organic molecules. nbinno.com

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The unique combination of functional groups on this compound makes it a candidate for the synthesis of specialty chemicals and advanced materials where precise molecular architecture is required.

Conceptually, this compound could serve as a precursor in the fabrication of organic semiconducting materials. Research on analogous compounds, such as 2-Bromo-6-fluorobenzaldehyde, has shown their utility in assisting the self-assembly of macromolecules into nanostructures. ossila.com For instance, a thienoisoindigo-based semiconducting nanowire was assembled with a bromobenzaldehyde derivative through halogen and chalcogen bonding. ossila.com The presence of multiple halogens on this compound could potentially be exploited to direct the assembly of organic molecules, a key process in creating materials with tailored electronic properties for applications in organic electronics.

Intermediate in the Preparation of Structurally Diverse Compound Libraries

The structure of this compound is well-suited for the generation of structurally diverse compound libraries, which are essential in the early stages of research for pharmaceutical and agrochemical applications. The ability to perform selective and sequential reactions at the aldehyde, bromine, and chlorine positions allows for the creation of a large number of distinct molecules from a single starting scaffold.

For example, the bromine atom can be used as an anchor point for a variety of coupling partners, the aldehyde can be converted into numerous other functional groups (amines, alcohols, acids, heterocycles), and the chlorine atom can be modified in a subsequent step. This systematic modification enables the rapid synthesis of a library of related compounds, which can then be used in screening programs. The use of halogenated benzaldehydes as intermediates to build novel drug candidates is a well-established strategy in medicinal chemistry. nbinno.comnbinno.com

Development of Chemical Probes (e.g., NMR probes)

There is a conceptual basis for the use of this compound in the development of specialized chemical probes. A structurally similar compound, 2-bromo-6-fluorobenzaldehyde, is used to synthesize fluoro-2-formyphenyl boronic acid, which functions as an NMR probe. ossila.com These probes are valuable tools for chemical analysis, such as determining the enantiopurity of chiral molecules. ossila.com Given that this compound contains a fluorine atom, it could potentially be incorporated into molecules designed as ¹⁹F NMR probes. The fluorine nucleus has favorable NMR properties (spin ½ and high natural abundance), making it a sensitive reporter for molecular interactions and environments.

Interactive Table: Documented Applications of Analogous Compounds

| Analogous Compound | Documented Application | Relevance to this compound |

| 2-Bromo-4-chlorobenzaldehyde | Intermediate for pharmaceuticals and agrochemicals. nbinno.com | Demonstrates the utility of the bromo-chloro-benzaldehyde scaffold in complex synthesis. |

| 2-Bromo-6-fluorobenzaldehyde | Synthesis of semiconducting nanowires and NMR probes. ossila.com | Provides a direct precedent for conceptual applications in materials science and analytical chemistry. |

| 4-Chloro-3-fluorobenzaldehyde (B1349764) | Building block for therapeutic agents; halogens enhance metabolic stability. nbinno.com | Highlights the role of chloro- and fluoro-substituents in tuning molecular properties for specific applications. |

| 2-Bromo-4-fluorobenzaldehyde (B1271550) | Intermediate for fluorinated drugs and pesticides. google.com | Confirms the value of the bromo-fluoro-benzaldehyde structure in applied chemical synthesis. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-4-chloro-3-fluorobenzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structural confirmation.

In ¹H NMR spectroscopy of this compound, the aromatic region and the aldehyde proton signal are of primary interest. The benzene (B151609) ring contains two protons, and the aldehyde group has one.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.

Aromatic Protons: The two protons on the aromatic ring (H-5 and H-6) will exhibit distinct signals. Due to the presence of multiple different halogen substituents, these protons are in different chemical environments and are expected to couple with each other and with the fluorine atom.

H-5: This proton is flanked by a chlorine atom (at C-4) and another proton (H-6). It will likely appear as a doublet of doublets due to coupling with H-6 (ortho coupling, ³JHH) and the fluorine atom at C-3 (meta coupling, ⁴JHF).

H-6: This proton is adjacent to H-5 and the bromine atom (at C-2). It is expected to be a doublet, split by the neighboring H-5 (ortho coupling, ³JHH). The coupling to the fluorine atom (⁵JHF) might be too small to be resolved.

The electron-withdrawing effects of the halogens and the aldehyde group will generally shift the aromatic protons downfield compared to unsubstituted benzene (7.27 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -CHO | 9.8 – 10.5 | Singlet (s) | N/A |

| H-5 | 7.6 – 8.0 | Doublet of Doublets (dd) | ³JHH ≈ 7-9, ⁴JHF ≈ 4-6 |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are influenced by the attached atoms and their electronegativity, with carbons bonded to halogens showing characteristic shifts.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the lowest field, typically in the range of δ 185-195 ppm. docbrown.info

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts.

C-1 (ipso-carbon to CHO): This carbon's signal will be in the δ 135-140 ppm range.

C-2 (ipso-carbon to Br): The direct attachment to bromine will cause a shielding effect relative to other substituted carbons, with an expected shift around δ 115-125 ppm.

C-3 (ipso-carbon to F): This carbon will show a large C-F coupling constant (¹JCF), appearing as a doublet with a predicted chemical shift in the δ 155-165 ppm range.

C-4 (ipso-carbon to Cl): The carbon bearing the chlorine atom is expected in the δ 130-140 ppm region.

C-5 and C-6: These protonated carbons will appear in the aromatic region (δ 125-140 ppm) and will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) |

|---|---|---|---|

| -CHO | 185 – 195 | Singlet or small doublet | N/A |

| C-1 | 135 – 140 | Doublet | Small |

| C-2 | 115 – 125 | Doublet | Small |

| C-3 | 155 – 165 | Doublet | Large (240-260) |

| C-4 | 130 – 140 | Doublet | Small |

| C-5 | 125 – 135 | Doublet | Small |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra. For this compound, a single resonance is expected. The chemical shift of this fluorine atom will be influenced by the other substituents on the ring. The signal will be split into a complex multiplet due to coupling with the aromatic protons, primarily H-5 (meta, ⁴JHF) and potentially H-6 (para, ⁵JHF) and H-CHO (⁵JHF). The chemical shift for an aromatic fluorine is typically observed in the range of δ -100 to -140 ppm relative to CFCl₃. ucsb.eduslideshare.net

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would show cross-peaks connecting the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the aldehyde proton signal to the carbonyl carbon signal. This allows for the unambiguous assignment of the protonated carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in polarizability. Together, they provide a comprehensive vibrational fingerprint of the compound. A study on the closely related 2-bromo-4-chlorobenzaldehyde has shown that experimental IR data correlates well with theoretical data derived from density functional theory (DFT). researchgate.net

The most characteristic feature in the IR spectrum of an aldehyde is the strong absorption band corresponding to the C=O stretching vibration.

Position of the C=O Stretch: For aromatic aldehydes, this band typically appears in the region of 1685-1715 cm⁻¹. msu.edulibretexts.org The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated aldehydes (1720-1740 cm⁻¹). msu.edupg.edu.pl The presence of electron-withdrawing halogen substituents on the ring can slightly increase the frequency by pulling electron density away from the ring, which reduces the extent of conjugation with the carbonyl group. Therefore, for this compound, the C=O stretch is expected near the higher end of the aromatic aldehyde range, likely around 1700-1715 cm⁻¹ .

Aldehyde C-H Stretch: Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group itself. This typically appears as two weak to medium bands, one around 2820-2880 cm⁻¹ and another near 2720-2780 cm⁻¹. The latter is often very sharp and characteristic.

Other expected vibrational modes in the IR and Raman spectra include aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C ring stretching (multiple bands in the 1450-1600 cm⁻¹ region), and C-halogen (C-Cl, C-Br, C-F) stretching vibrations, which appear in the fingerprint region below 1200 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 – 3100 | Medium-Weak |

| Aldehyde C-H Stretch | IR, Raman | 2720 – 2880 | Weak (often two bands) |

| Carbonyl (C=O) Stretch | IR, Raman | 1700 – 1715 | Very Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | IR, Raman | 1450 – 1600 | Medium-Strong |

| C-F Stretch | IR | 1200 – 1280 | Strong |

| C-Cl Stretch | IR | 700 – 850 | Strong |

Characterization of Halogen-Aromatic Ring System Modes

The vibrational modes of the this compound molecule, particularly those involving the halogen-aromatic ring system, can be characterized using infrared (IR) and Raman spectroscopy. The analysis of related compounds, such as 2-bromo-4-chlorobenzaldehyde and 4-chloro-3-fluorobenzaldehyde (B1349764), provides a basis for assigning the expected vibrational frequencies. Density Functional Theory (DFT) calculations are also a powerful tool for simulating vibrational spectra and aiding in the assignment of specific modes. researchgate.netresearchgate.netresearchgate.net

The key vibrational modes for the halogenated aromatic system would include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=O Stretching: The aldehyde carbonyl (C=O) stretching is a strong, characteristic band, expected to appear in the 1710-1680 cm⁻¹ range. Its exact position can be influenced by the electronic effects of the halogen substituents.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-Halogen Stretching: The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom and are found at lower wavenumbers. The C-F stretch is expected around 1250-1000 cm⁻¹, the C-Cl stretch around 850-550 cm⁻¹, and the C-Br stretch in the 680-515 cm⁻¹ range.

Table 1: Predicted Infrared Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehyde C=O Stretch | 1710 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 850 - 550 | Medium to Strong |

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and elucidating its fragmentation pathways under ionization. The nominal molecular weight of the compound is 236 g/mol , but high-resolution mass spectrometry would show a distinctive isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation of the molecular ion (M⁺) is expected to proceed through several characteristic pathways common to benzaldehydes and halogenated aromatic compounds:

Loss of the Aldehyde Group: A primary fragmentation step often involves the loss of the formyl radical (•CHO, 29 Da) to yield a [M-CHO]⁺ ion, or the loss of a carbon monoxide molecule (CO, 28 Da) following hydrogen rearrangement to yield a [M-CO]⁺• ion.

Loss of Halogen Atoms: Sequential loss of halogen atoms (Br• or Cl•) is a common pathway. The initial loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da) from the molecular ion would be expected.

Combined Losses: Fragments resulting from the combined loss of the aldehyde functionality and halogens would also be anticipated.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z (for ¹⁹F, ³⁵Cl, ⁷⁹Br) |

|---|---|---|

| [C₇H₃BrClFO]⁺• | Molecular Ion (M⁺•) | 236 |

| [C₆H₃BrClFO]⁺ | Loss of CO | 208 |

| [C₆H₂BrClFO]⁺ | Loss of H• from [M-CO]⁺ | 207 |

| [C₇H₃ClFO]⁺ | Loss of Br• | 157 |

| [C₇H₃BrFO]⁺ | Loss of Cl• | 201 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Although a specific crystal structure for this compound has not been reported, its solid-state geometry and packing motifs can be inferred from crystallographic studies of related halogenated aromatic molecules. nih.govresearchgate.netnih.gov

The primary conformational feature of this compound is the orientation of the aldehyde group relative to the ortho-bromo substituent. Two planar conformers are possible:

O-trans : The carbonyl oxygen atom is oriented away from the bromine atom.

O-cis : The carbonyl oxygen atom is oriented towards the bromine atom.

Studies on other 2-substituted benzaldehydes have shown that the O-trans conformer is generally more stable due to the minimization of steric and electrostatic repulsion between the ortho substituent and the carbonyl oxygen. researchgate.netrsc.org Therefore, it is highly probable that this compound would adopt the O-trans conformation in the crystalline state.

The crystal packing of this molecule would be driven by a combination of weak non-covalent interactions, which collectively determine the supramolecular architecture. nih.gov

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor and is expected to form weak C-H···O interactions with aromatic C-H groups of neighboring molecules, often leading to the formation of chains or dimers. mdpi.com

Halogen Bonds: Halogen atoms, particularly bromine and chlorine, have an electropositive region (the σ-hole) opposite the C-X bond, allowing them to act as halogen bond donors. These can interact with nucleophilic sites such as the aldehyde oxygen or another halogen atom on an adjacent molecule (e.g., C-Br···O, C-Cl···F, C-Br···Cl). These interactions are highly directional and play a significant role in crystal engineering. nih.govresearchgate.netacs.org

The interplay of these various intermolecular forces would define the specific three-dimensional packing arrangement of this compound in its solid state.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energies)

A fundamental aspect of DFT studies is the analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

While specific HOMO-LUMO energy values for 2-Bromo-4-chloro-3-fluorobenzaldehyde are not available in the searched literature, a general analysis would involve calculating these orbitals to predict its chemical behavior.

Conformational Analysis and Energy Minima Determination

Molecules can exist in different spatial arrangements called conformations. Conformational analysis aims to find the most stable conformation, which corresponds to the global energy minimum on the potential energy surface. For this compound, this would involve rotating the aldehyde group and analyzing the resulting energy changes to identify the most stable arrangement of the atoms. Detailed computational studies determining the specific energy minima for this compound are not present in the available literature.

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and wagging of chemical bonds. Although experimental spectra for related compounds have been analyzed with theoretical methods, a specific predictive and assigned vibrational frequency table for this compound is not documented in the searched scientific papers.

Quantum Chemical Calculations of Reactivity Parameters

Quantum chemistry offers a framework to compute various parameters that describe the reactivity of a molecule. These descriptors, often derived from the electronic structure, can predict how a molecule will interact with other chemical species. Such parameters include:

Chemical Potential: Related to the tendency of electrons to escape from the system.

Hardness and Softness: Measures of the resistance to change in electron distribution.

Electrophilicity Index: A measure of the ability of a molecule to accept electrons.

Calculations of these reactivity parameters for this compound would provide a quantitative basis for understanding its reactivity in various chemical reactions. However, specific values for these parameters are not available in the reviewed literature.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hirshfeld Surface Analysis)

The way molecules pack in a solid-state and interact with each other is crucial for understanding their physical properties. For a molecule like this compound, which contains multiple halogen atoms, interactions such as halogen bonding (a noncovalent interaction where a halogen atom acts as an electrophilic species) are expected to be significant.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. While Hirshfeld surface analyses have been performed for other halogenated organic compounds to understand their packing and interactions, a specific study on this compound is not found in the public domain. Such an analysis would reveal the nature and extent of contacts between neighboring molecules, including halogen bonds and other van der Waals forces.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for investigating the intricate details of reaction mechanisms at a molecular level. For complex organic molecules such as this compound, theoretical calculations can provide profound insights into reaction pathways, transition states, and the electronic factors that govern reactivity. While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in peer-reviewed literature, the established methodologies used for similar substituted benzaldehydes can be described to illustrate the potential for such investigations.

Density Functional Theory (DFT) is a prominent computational method employed for these types of mechanistic studies. It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing the relatively large systems involved in organic reactions. A theoretical study on the acetalization of 3-chlorobenzaldehyde, for instance, utilized ab initio methods to explore the reaction mechanism, demonstrating the feasibility and utility of such approaches for halogenated benzaldehydes. eudl.eu

A computational investigation into the reaction mechanisms of this compound would typically commence with the optimization of the ground state geometries of the reactants, intermediates, products, and transition states. The electronic properties of the substituents (bromo, chloro, and fluoro) significantly influence the electron density distribution within the benzene (B151609) ring and on the carbonyl group, thereby affecting the molecule's reactivity. Computational models can precisely quantify these electronic effects.

The primary goal of such a study would be to map out the potential energy surface of a given reaction. This would involve identifying the most plausible reaction coordinates, which represent the progress of the reaction from reactants to products. Along these coordinates, transition states—the highest energy points—are located. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that determines the reaction rate.

For instance, in a nucleophilic addition to the carbonyl group of this compound, computational modeling could elucidate the step-by-step process. This would include the initial approach of the nucleophile, the formation of a tetrahedral intermediate, and any subsequent proton transfer or elimination steps. The model can also explore the regioselectivity and stereoselectivity of reactions, which is particularly important for multifunctionalized compounds.

While detailed experimental and computational data for the reaction mechanisms of this compound are not available, the table below provides a hypothetical representation of the type of data that could be generated from a DFT study on a potential reaction, such as a nucleophilic addition. This data is for illustrative purposes only and does not represent actual experimental or calculated values for this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Initial state of this compound and nucleophile |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the nucleophilic attack on the carbonyl carbon |

| 3 | Tetrahedral Intermediate | -5.8 | Formation of a stable intermediate after nucleophilic addition |

| 4 | Transition State 2 (TS2) | +8.5 | Energy barrier for a subsequent proton transfer step |

| 5 | Product | -12.1 | Final product of the addition reaction |

Such computational findings are invaluable for rationalizing experimental observations and for designing new synthetic routes with improved efficiency and selectivity. The insights gained from modeling the reaction mechanisms of this compound would contribute significantly to a deeper understanding of its chemical behavior and potential applications in organic synthesis.

Future Perspectives and Research Trajectories

Development of Green and Sustainable Synthetic Routes

The synthesis of polysubstituted aromatic compounds like 2-Bromo-4-chloro-3-fluorobenzaldehyde traditionally relies on methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable methodologies.

Current synthetic approaches to similar halogenated benzaldehydes often involve multi-step processes, starting from a less substituted precursor. For instance, the synthesis of related compounds like 2-bromo-4-fluorobenzaldehyde (B1271550) has been achieved by the bromination of 4-fluorobenzaldehyde (B137897). A patent describes a method using a bromide reagent in an acid solution to achieve this transformation. Another approach for a different isomer, 3-bromo-4-fluorobenzaldehyde, involves the use of sodium bromide and sodium hypochlorite (B82951) in the presence of acid, a method that avoids the use of elemental bromine. bldpharm.com

Future research should focus on developing a convergent and atom-economical synthesis for this compound. This could involve the use of catalytic methods for direct C-H functionalization, allowing for the sequential and regioselective introduction of the halogen atoms and the aldehyde group onto a simple benzene (B151609) starting material. The use of solvent-free reaction conditions or environmentally benign solvents will also be a key aspect of making the synthesis more sustainable. tue.nlresearchgate.net The Knoevenagel condensation, a well-known reaction for benzaldehydes, has been shown to be achievable under solvent-free conditions, highlighting a potential green transformation for this class of compounds. tue.nlresearchgate.net

Table 1: Comparison of Synthetic Reagents for Halogenated Benzaldehydes

| Target Compound | Starting Material | Key Reagents | Reference |

| 2-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Bromide reagent, Acid solution | CN109809977A |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Sodium bromide, Sodium hypochlorite, Hydrochloric acid | bldpharm.com |

| m-Chlorobenzaldehyde | Benzaldehyde (B42025) | Chlorine, Ferric chloride | youtube.com |

Exploration of Unconventional Reactivity Profiles

The presence of three distinct halogens (F, Cl, Br) ortho and meta to the aldehyde group in this compound suggests a nuanced reactivity profile. The interplay of the electronic effects (inductive vs. resonance) of these halogens, combined with the steric hindrance they impose, could lead to unconventional reactivity.

The aldehyde group is a versatile functional group, capable of undergoing a wide range of transformations including oxidation, reduction, and nucleophilic addition. jeeadv.ac.in The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the aldehyde. In this case, the electron-withdrawing nature of the halogens would activate the aldehyde group towards nucleophilic attack.